Sarafotoxin 6c

描述

沙拉毒素 6C 是一种从非洲树蛇属(Atractaspis engaddensis)蛇毒中分离得到的肽毒素。它属于沙拉毒素家族,该家族以其强烈的血管收缩特性而闻名。 沙拉毒素 6C 特异性地作为内皮素 B 受体激动剂,使其成为药理学研究中宝贵的工具 .

准备方法

合成路线和反应条件

沙拉毒素 6C 可以使用固相肽合成 (SPPS) 进行合成,这是一种常用的肽类生产方法。该过程涉及将氨基酸依次添加到连接到固体树脂上的不断增长的肽链上。反应条件通常包括使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等偶联试剂来促进肽键形成。 脱保护步骤使用三氟乙酸 (TFA) 来去除氨基酸上的保护基团 .

工业生产方法

沙拉毒素 6C 的工业生产遵循与实验室合成类似的原理,但规模更大。自动肽合成仪通常用于提高效率和产量。 通过高效液相色谱 (HPLC) 实现纯化,确保最终产品的纯度和质量 .

化学反应分析

反应类型

沙拉毒素 6C 经历各种化学反应,包括:

氧化: 这种反应可以在半胱氨酸残基中的硫原子处发生,形成二硫键。

还原: 可以使用二硫苏糖醇 (DTT) 等还原剂将二硫键还原为游离的巯基。

常用试剂和条件

氧化: 过氧化氢 (H₂O₂) 或碘 (I₂) 可在温和条件下使用。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 是常见的还原剂。

形成的主要产物

氧化: 在半胱氨酸残基之间形成二硫键。

还原: 来自还原的半胱氨酸残基的游离巯基。

取代: 具有修饰氨基酸序列的类似肽.

科学研究应用

Cardiovascular Research

S6c has been extensively utilized in cardiovascular studies to investigate its protective effects against ischemia and reperfusion injury. Key findings include:

- Reduction of Myocardial Infarct Size : In experimental models, S6c has shown a significant reduction in infarct size following myocardial ischemia. For instance, one study demonstrated that pre-treatment with S6c reduced infarct size from 35% to 13% of the area at risk in rat models .

- Protection Against Cardiac Arrhythmias : S6c administration prior to induced ischemia significantly lowered the incidence of ventricular fibrillation (VF) from 59% to 13%, indicating its potential as a protective agent against arrhythmias .

Hypertension Studies

Research has explored the role of S6c in hypertension models, focusing on its ability to modulate vascular responses:

- Endothelin-Mediated Responses : By acting on ETB receptors, S6c can provide insights into endothelin's role in hypertension and vascular remodeling. Studies have indicated that S6c can enhance endothelial function and reduce vascular resistance in hypertensive models .

Experimental Models for Disease Mechanisms

S6c has been employed in various experimental setups to elucidate the pathophysiology of cardiovascular diseases:

- Pulmonary Arterial Hypertension (PAH) : Investigations into S6c's effects on pulmonary vasculature have shown promise in understanding the underlying mechanisms of PAH, with implications for developing targeted therapies .

- Vascular Homeostasis : Studies have employed S6c to explore how endothelin signaling impacts vascular homeostasis and disease progression, providing a framework for future therapeutic interventions .

Case Studies and Experimental Findings

作用机制

沙拉毒素 6C 通过与血管平滑肌细胞表面上的内皮素 B 受体结合而发挥其作用。这种结合会触发一系列细胞内事件,导致磷脂酶 C (PLC) 的激活。PLC 将磷脂酰肌醇 4,5-二磷酸 (PIP₂) 水解为肌醇三磷酸 (IP₃) 和二酰基甘油 (DAG)。 IP₃ 诱导钙离子从细胞内储存库中释放,导致肌肉收缩和血管收缩 .

相似化合物的比较

沙拉毒素 6C 是一个肽家族的一部分,其中包括沙拉毒素 6A、沙拉毒素 6B 和内皮素。虽然所有这些化合物都具有血管收缩特性,但沙拉毒素 6C 在其对内皮素 B 受体的高特异性方面是独特的。 这种特异性使其特别适用于研究内皮素受体亚型各自不同的作用 .

类似化合物

- 沙拉毒素 6A

- 沙拉毒素 6B

- 内皮素-1

- 内皮素-2

- 内皮素-3

沙拉毒素 6C 独特地受体特异性和强大的生物活性使其成为基础和应用研究的宝贵化合物。

生物活性

Sarafotoxin 6c (S6c) is a potent peptide derived from the venom of the Atractaspis snake, known for its significant biological activity primarily through its interaction with endothelin receptors. This article delves into the mechanisms, pharmacological effects, and clinical implications of S6c, supported by data tables and research findings.

This compound primarily acts as an agonist for endothelin receptor type B (ETB), with some interactions with endothelin receptor type A (ETA). The biological activity of S6c is closely linked to the mobilization of intracellular calcium ions (), leading to various physiological responses including vasoconstriction and modulation of blood pressure.

- Receptor Binding Affinity :

- Calcium Mobilization :

Pharmacological Effects

The pharmacological effects of S6c have been studied in various experimental models, revealing its potential therapeutic applications:

- Vasoconstriction : In isolated epicardial arteries, S6c induced significant contraction, with a greater effect observed in vessels devoid of endothelium, suggesting that endothelial factors modulate its action .

- Cardiac Protection : Research indicates that S6c can reduce myocardial infarct size in ischemic conditions. In a study involving rats subjected to coronary occlusion, administration of S6c prior to ischemia resulted in a significant reduction in infarct size (13% vs. 35% in controls) and preservation of ETB receptor mRNA levels .

Case Studies and Experimental Data

-

Vasoconstrictor Study :

- A study measured the contractile responses to S6c compared to endothelin-1 (ET-1) in vessels with and without endothelium:

This table illustrates that while both peptides induce vasoconstriction, the presence of endothelium alters the potency and efficacy of S6c compared to ET-1 .Treatment Maximal Contraction (%) EC50 (M) Endothelin-1 (Intact) 158 ± 8 10^{-8} This compound (Intact) 54 ± 13 10^{-8.8} Endothelin-1 (No Endo) 200 ± 21 10^{-7} This compound (No Endo) 84 ± 7 10^{-9.2} -

Ischemic Heart Model :

- In another study involving ischemia-reperfusion injury, S6c administration led to improved outcomes:

The results indicate that S6c not only reduces infarct size but also helps maintain receptor expression during ischemic events .Parameter Control Group (%) S6c Group (%) Infarct Size 35 ± 5 13 ± 4 ETB Receptor mRNA Preservation Significant Reduction Minimal Reduction

Clinical Implications

The unique properties of this compound suggest potential clinical applications:

- Cardiovascular Diseases : Due to its vasoconstrictive properties and ability to modulate receptor activity, S6c may be explored as a therapeutic agent in conditions like heart failure or hypertension.

- Matrix Metalloproteinase Inhibition : Modified forms of sarafotoxins are being researched for their ability to inhibit matrix metalloproteinases, which could have implications for treating arthritis and tumor metastasis .

属性

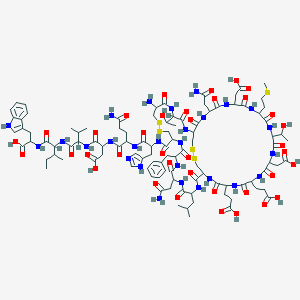

IUPAC Name |

3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPHPKVWHQLBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C103H147N27O37S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201337135 | |

| Record name | Sarafotoxin S 6c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2515.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121695-87-2 | |

| Record name | Sarafotoxin S 6c | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121695872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarafotoxin S 6c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121695-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。